Cas no 305-85-1 (2,6-Diiodo-4-nitrophenol)
2,6-Diiodo-4-nitrophenol Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Diiodo-4-nitrophenol
- Disophenol
- 2,5-DIHYDRO-1-(2-NITROPHENYL)-5-OXO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID HYDRAZIDE
- 2,6-diiod-4-nitrophenol
- 2,6-diiodo-4-nitro-phenol
- 2,6-diodo-4-nitrophenol
- 4-nitro-2,6-diidophenol
- Ancylol
- Diisophenol
- Disofen
- Iodofen
- Phenol,2,6-diiodo-4-nitro
- Syngamix
- Iodophen
- AKOS005263743
- DISOPHENOL [MART.]
- 2,6-diiodo-4-nitro-phenolate
- SCHEMBL205059
- MFCD00007335
- Phenol, 2,6-diiodo-4-nitro-
- CS-0186524
- Tox21_112367
- FT-0610669
- NS00028944
- 2,6-Diiod-4-nitrophenol [IUPAC]
- C18393
- NSC94733
- WLN: WNR DQ CI EI
- NCGC00166241-01
- Q27155583
- NCGC00166241-02
- Devonea
- CAS-305-85-1
- NSC 94733
- CHEBI:81727
- DISOPHEN
- DISOPHENOL [MI]
- DTXCID2026573
- 305-85-1
- DTXSID4046573
- AM20040137
- InChI=1/C6H3I2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10
- 39S5ZJ6SYN
- SR-01000883707
- NSC-94733
- Y11298
- AS-55199
- C6H3I2NO3
- 4-06-00-01368 (Beilstein Handbook Reference)
- Phenol,6-diiodo-4-nitro-
- SR-01000883707-1
- BRN 2052233
- CHEMBL1361334
- A820448
- UNII-39S5ZJ6SYN
- EN300-395906
- EINECS 206-170-4
- STL573814
- DB-005895
- 2,6-DIIDO-4-NITROPHENOL
- 4-nitro-2,6-diiodophenol
- DISOPHENOL (MART.)
- 206-170-4
- 2,6-Diiod-4-nitrophenol (IUPAC)
-
- MDL: MFCD00007335
- Inchi: 1S/C6H3I2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H
- InChI Key: UVGTXNPVQOQFQW-UHFFFAOYSA-N
- SMILES: IC1C(=C(C=C(C=1)[N+](=O)[O-])I)O
- BRN: 2052233
Computed Properties
- Exact Mass: 390.82000
- Monoisotopic Mass: 390.82
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 66A^2
Experimental Properties
- Color/Form: Not available
- Density: 2.5630 (estimate)
- Melting Point: 154-157 ºC
- Boiling Point: 310.6 °C at 760 mmHg
- Flash Point: 141.6 °C
- Water Partition Coefficient: Very slightly soluble
- Stability/Shelf Life: Stable.
- PSA: 66.05000
- LogP: 3.03280
- Solubility: Not available
- Merck: 14,3359
- Sensitiveness: Light Sensitive
2,6-Diiodo-4-nitrophenol Security Information
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: R20/21/22;R25;R36/37/38
- Safety Instruction: S26-S28-S36/37/39-S45-S28A
- RTECS:SL0750000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- HazardClass:6.1
- PackingGroup:III
- Toxicity:LD50 in rats, mice (mg/kg): 170, 212 orally; 105, 88 i.v.; 105, 107 i.p.; 122, 110 s.c. (Kaiser)
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R25; R36/37/38
- Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
2,6-Diiodo-4-nitrophenol Customs Data
- HS CODE:2908999090
- Customs Data:
China Customs Code:
2908999090Overview:
2908999090 Halogenated derivatives of other phenols and phenolic alcohols(Including its sulfonation\Nitrosative or nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2908999090 halogenated, sulphonated, nitrated or nitrosated derivatives of phenols or phenol-alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2,6-Diiodo-4-nitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07925-250mg |
2,6-Diiodo-4-nitrophenol |
305-85-1 | 95% | 250mg |
¥280.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07925-1g |
2,6-Diiodo-4-nitrophenol |
305-85-1 | 95% | 1g |
¥684.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07925-100mg |
2,6-Diiodo-4-nitrophenol |
305-85-1 | 95% | 100mg |
¥165.0 | 2024-07-18 | |
| TRC | D455098-100mg |
2,6-Diiodo-4-nitrophenol |
305-85-1 | 100mg |
$ 57.00 | 2023-09-07 | ||
| TRC | D455098-500mg |
2,6-Diiodo-4-nitrophenol |
305-85-1 | 500mg |
$ 63.00 | 2023-09-07 | ||
| TRC | D455098-1g |
2,6-Diiodo-4-nitrophenol |
305-85-1 | 1g |
$ 81.00 | 2023-09-07 | ||
| eNovation Chemicals LLC | D581741-1g |
2,6-diiodo-4-nitrophenol |
305-85-1 | 95% | 1g |
$510 | 2024-08-03 | |
| Alichem | A019145821-1g |
2,6-Diiodo-4-nitrophenol |
305-85-1 | 95% | 1g |
$355.52 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D303390-1g |
2,6-Diiodo-4-nitrophenol |
305-85-1 | 98% | 1g |
¥566.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D303390-5g |
2,6-Diiodo-4-nitrophenol |
305-85-1 | 98% | 5g |
¥1699.90 | 2023-09-03 |
2,6-Diiodo-4-nitrophenol Suppliers
2,6-Diiodo-4-nitrophenol Related Literature
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De-Xiu Wu,Wen-Cheng Huang,Zi-Fan Liang,Wen-Long Wang,Tao Xiang,Gang Wang,Ye Du,Qian-Yuan Wu Environ. Sci.: Water Res. Technol. 2022 8 1619
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Melody Yee-Man Wong,Sin-Heng Man,Chi-Ming Che,Kai-Chung Lau,Kwan-Ming Ng Analyst 2014 139 1482
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Yan Huang,Yangyang Zhang,Qing Zhou,Aimin Li,Peng Shi,Jingfan Qiu,Yang Pan Environ. Sci.: Water Res. Technol. 2019 5 397
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4. 6β-Hydroxyrosenonolactone: a new metabolite from Trichothecium roseum linkA. J. Allison,J. D. Connolly,K. H. Overton J. Chem. Soc. C 1968 2122
Additional information on 2,6-Diiodo-4-nitrophenol
2,6-Diiodo-4-nitrophenol (CAS No. 305-85-1): An Overview of Its Properties, Applications, and Recent Research
2,6-Diiodo-4-nitrophenol (CAS No. 305-85-1) is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which includes two iodine atoms and a nitro group attached to a phenol ring. The combination of these functional groups imparts specific chemical and physical properties that make 2,6-Diiodo-4-nitrophenol a valuable reagent in various scientific and industrial processes.
The molecular formula of 2,6-Diiodo-4-nitrophenol is C6H3I23, and its molecular weight is approximately 379.89 g/mol. The compound is typically a white to off-white solid at room temperature and is sparingly soluble in water but highly soluble in organic solvents such as ethanol and acetone. These solubility properties make it suitable for use in various chemical reactions and analytical techniques.
In the realm of chemical synthesis, 2,6-Diiodo-4-nitrophenol serves as an important intermediate in the preparation of more complex organic molecules. Its reactivity is primarily attributed to the presence of the phenolic hydroxyl group and the electron-withdrawing nitro group. These functional groups can participate in a variety of reactions, including nucleophilic substitution, electrophilic aromatic substitution, and redox processes. For instance, the phenolic hydroxyl group can undergo esterification or etherification reactions, while the nitro group can be reduced to an amino group under appropriate conditions.
Beyond its role as a synthetic intermediate, 2,6-Diiodo-4-nitrophenol has found applications in biological research. One notable area is its use as a probe in fluorescence microscopy and other imaging techniques. The iodine atoms and nitro group contribute to the compound's unique electronic properties, which can be exploited to design fluorescent probes with specific absorption and emission characteristics. These probes are valuable tools for studying cellular processes and protein interactions at the molecular level.
In recent years, there has been growing interest in the potential therapeutic applications of compounds containing iodine and nitro groups. Research has shown that such compounds can exhibit antimicrobial, antiviral, and anticancer activities. For example, studies have demonstrated that derivatives of 2,6-Diiodo-4-nitrophenol can inhibit the growth of certain bacteria and viruses by disrupting their metabolic pathways or interfering with their replication mechanisms. Additionally, some derivatives have shown promise in cancer therapy by inducing apoptosis or inhibiting angiogenesis.
The environmental impact of 2,6-Diiodo-4-nitrophenol is another area of active research. While the compound itself is not considered highly toxic or environmentally hazardous under normal conditions, its degradation products and metabolites may have different properties that need to be carefully evaluated. Studies have focused on understanding the biodegradation pathways of 2,6-Diiodo-4-nitrophenol in soil and water environments to ensure its safe use in industrial processes.
In conclusion, 2,6-Diiodo-4-nitrophenol (CAS No. 305-85-1) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure makes it an important reagent in synthetic chemistry and a valuable tool in biological research. Ongoing research continues to uncover new applications and properties of this compound, further highlighting its importance in modern science.
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